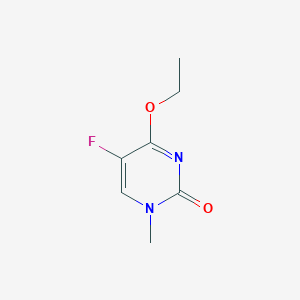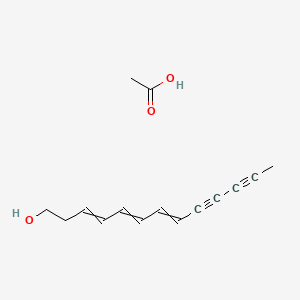
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol is a complex organic compound with the molecular formula C15H18O3. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol typically involves multi-step organic reactions. One common method includes the use of trideca-1,3,5-triene-7,9,11-triyne as a starting material. This compound undergoes a series of reactions, including hydrogenation and acetylation, to form the desired product. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Esters, ethers.
科学的研究の応用
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol involves its interaction with various molecular targets. The compound’s multiple double and triple bonds allow it to participate in electron transfer reactions, which can affect cellular processes. It may also interact with enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Trideca-1,3,5-triene-7,9,11-triyne: Shares a similar backbone structure but lacks the acetyl group.
3,5,7-Tridecatriene-9,11-diyn-1-ol: Similar structure but without the acetic acid moiety.
1,5,7-Octatrien-3-ol, 3,7-dimethyl-: Contains similar triene and diyn functionalities but differs in the overall structure.
Uniqueness
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol is unique due to its combination of multiple unsaturated bonds and the presence of an acetyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
506-16-1 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol |
InChI |
InChI=1S/C13H14O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-11,14H,12-13H2,1H3;1H3,(H,3,4) |
InChIキー |
OLAOZQXHSWNMTA-UHFFFAOYSA-N |
正規SMILES |
CC#CC#CC=CC=CC=CCCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


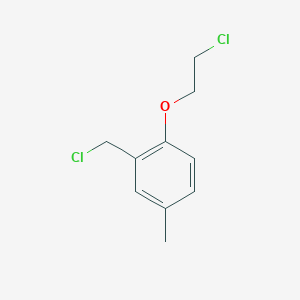
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
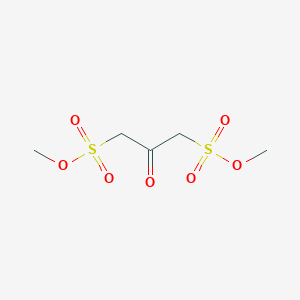
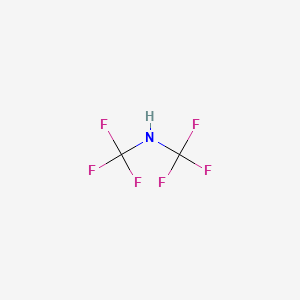
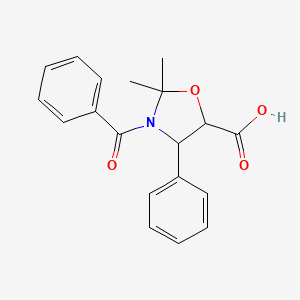
![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
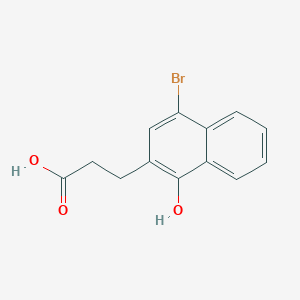
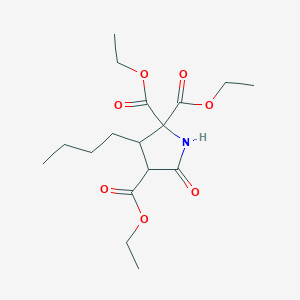
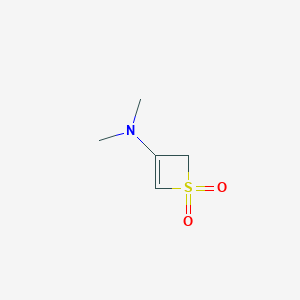
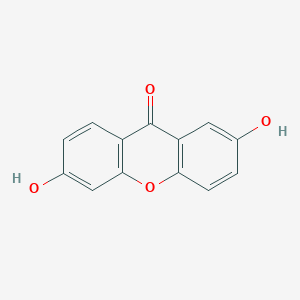
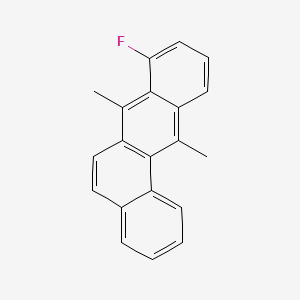
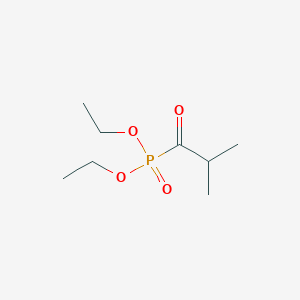
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
